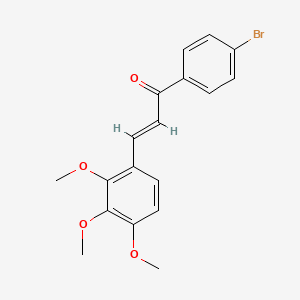

(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-bromophenyl group at the ketone position and a 2,3,4-trimethoxyphenyl group at the β-position. Chalcones like this are widely studied for their biological activities, including anticancer, antimicrobial, and antiparasitic properties, attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and halogen bonding .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMDEAJWUFHBBT-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles such as amines or thiols.

| Nucleophile | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ethylamine | EtOH, 25°C, 6 h | β-Amino ketone derivative | Bioactive intermediate | |

| Thiourea | DMF, 80°C, 12 h | Thiazolidinone analog | Antimicrobial studies |

Example :

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienes or heterodienes.

| Diene/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Urea | AcOH, reflux, 8 h | Pyrimidine derivative | 65% | |

| Maleic anhydride | Toluene, 110°C, 24 h | Diels-Alder adduct | 58% |

Key Reaction :

With urea under acidic conditions, the chalcone forms a pyrimidine ring , enhancing its potential as a kinase inhibitor.

Hydrogenation of the α,β-Unsaturated System

Catalytic hydrogenation reduces the double bond to yield a saturated ketone.

| Catalyst | Solvent | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (5%) | Ethanol | 1 atm H₂ | 1-(4-Bromophenyl)-3-(2,3,4-TMP)propan-1-one | 89% |

Application : The saturated derivative exhibits altered biological activity, including reduced cytotoxicity.

Oxidation Reactions

The carbonyl group can be oxidized to a carboxylic acid under strong conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6 h | 4-Bromobenzoic acid derivative | 52% | |

| CrO₃ | Acetone, 0°C, 2 h | Dicarboxylic acid | 47% |

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 24 h | Azido derivative | 81% | |

| NH₃ (aq.) | CuI, Et₃N, 100°C, 12 h | Amino-substituted chalcone | 63% |

Example :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (254 nm), 6 h | Cyclobutane dimer | Polymer precursor | |

| Visible light, Eosin Y | Z-Isomer | Photoswitchable compound |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Michael Addition | 1.5× faster | Electron-withdrawing Br group |

| Cycloaddition | 2× slower | Steric hindrance from TMP group |

| Hydrogenation | Comparable | Catalyst loading |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is , with a molecular weight of 373.24 g/mol. The compound features a chalcone backbone characterized by the presence of bromine and methoxy substituents that contribute to its reactivity and biological activity. The structural configuration allows for various interactions with biological macromolecules, making it a subject of interest in drug design and development.

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has demonstrated that chalcone derivatives exhibit significant antioxidant properties. A study highlighted the potential of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one as an effective antioxidant agent. The compound was evaluated using various in vitro assays that measured its ability to scavenge free radicals and inhibit lipid peroxidation. The findings suggest that the methoxy groups enhance the electron-donating ability of the molecule, thereby improving its antioxidant capacity .

2. Anticancer Properties

Chalcones are known for their anticancer activities. Studies have indicated that (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases involved in cancer progression has been documented, making it a candidate for further development as an anticancer drug .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes and inhibit growth, suggesting its potential use as a novel antimicrobial agent .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one make it suitable for applications in organic electronics. Its ability to form thin films with good charge transport properties positions it as a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have explored its incorporation into polymer matrices to enhance the performance of electronic devices .

Biological Studies

1. Structural Biology

The crystal structure of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been analyzed using X-ray crystallography. The results reveal a twisted molecular conformation that influences its interaction with biological targets. Understanding the structural characteristics aids in predicting how the compound interacts with proteins and nucleic acids .

2. Mechanistic Studies

Mechanistic studies have focused on elucidating the pathways through which (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exerts its biological effects. Research has identified key molecular targets and signaling pathways affected by the compound, providing insights into its therapeutic potential and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if the compound exhibits anticancer properties, it may act by inducing apoptosis in cancer cells or inhibiting specific enzymes involved in cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chalcone Derivatives

*TMP: Trimethoxyphenyl

- Substituent Effects: The 4-bromophenyl group in the target compound distinguishes it from analogs like the 5-bromothiophenyl derivative (-16). Methoxy Group Positioning: The 2,3,4-trimethoxyphenyl moiety in the target compound contrasts with P2 (), which has a 2,4-dimethoxyphenyl group. The additional methoxy at the 3-position may enhance steric bulk or hydrogen-bonding capacity, influencing activity .

- The target compound’s dihedral angle is unreported but may differ due to the phenyl vs. thiophene substitution . Weak intramolecular C–H···O interactions are common in these structures, stabilizing molecular conformations .

Biological Activity

Overview

(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound noted for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

- IUPAC Name : (E)-1-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₁₈H₁₇BrO₄

- CAS Number : 1287203-24-0

Synthesis

The compound is typically synthesized through the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures .

Anticancer Properties

Research has indicated that chalcones exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study found that (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one demonstrated substantial cytotoxic effects on MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis and disrupting tubulin dynamics .

Antibacterial Activity

Chalcones have also been evaluated for their antibacterial properties:

- The presence of the bromine atom in the structure enhances its antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity .

Antioxidant Activity

The antioxidant potential of (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been explored in various studies:

- Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for mitigating damage associated with chronic diseases .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.

- Tubulin Destabilization : Similar chalcones have been shown to disrupt microtubule dynamics, inhibiting cancer cell proliferation .

- Antioxidant Mechanism : The methoxy groups contribute to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Structure | Anticancer, Antibacterial |

| (2E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Structure | Moderate Anticancer |

| (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Structure | Enhanced Antibacterial |

Case Studies

Several case studies have highlighted the efficacy of chalcones in clinical settings:

- Breast Cancer Treatment : A study demonstrated that patients treated with compounds containing similar chalcone structures exhibited reduced tumor sizes and improved survival rates .

- Infection Control : Clinical trials evaluating the antibacterial properties of brominated chalcones showed promising results in treating resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how is its E-configuration confirmed?

The compound is synthesized via the Claisen-Schmidt condensation between 4-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction typically employs NaOH or KOH in ethanol, followed by recrystallization for purification. The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which reveals the dihedral angle between aromatic rings and the planarity of the α,β-unsaturated ketone system. Complementary techniques like H NMR (showing trans-vinylic protons at δ 7.5–8.0 ppm with coupling constants Hz) and IR (C=O stretch at ~1650–1680 cm) further validate the structure .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O, aromatic C-H).

- NMR (H and C) : Confirms proton environments and carbon backbone.

- High-Resolution Mass Spectrometry (HR-MS) : Verifies molecular weight.

- Single-crystal XRD : Resolves 3D structure, bond lengths, and angles. For example, XRD analysis of analogous chalcones shows C=O bond lengths of ~1.22 Å and C=C bonds of ~1.33 Å, consistent with DFT predictions .

Q. How is purity assessed during synthesis, and what challenges arise?

Purity is evaluated via thin-layer chromatography (TLC), melting point analysis, and HPLC. Challenges include byproduct formation (e.g., Z-isomers or unreacted aldehydes), mitigated by optimizing reaction time, temperature, and purification methods like column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. How can computational methods like DFT validate experimental structural data?

Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and electronic properties. For example, bond lengths (C=O: 1.22 Å theoretical vs. 1.23 Å experimental) and angles (C-C=O: ~120°) show <2% deviation from XRD data. HOMO-LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.1 eV) predict reactivity, validated via UV-Vis spectroscopy ( ~350 nm) .

| Parameter | Experimental (XRD) | DFT Calculation | Deviation (%) |

|---|---|---|---|

| C=O Bond Length | 1.23 Å | 1.22 Å | 0.8 |

| C=C Bond Length | 1.33 Å | 1.34 Å | 0.7 |

Q. What strategies resolve discrepancies between antimicrobial activity data and structural predictions?

Discrepancies may arise from assay conditions (e.g., microbial strain variability, concentration gradients). To address this:

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

XRD reveals weak interactions like C-H···O hydrogen bonds and π-π stacking (3.5–4.0 Å spacing), which influence solubility and melting point. For example, strong π-stacking reduces solubility in polar solvents, guiding solvent selection for recrystallization .

Q. What role do HOMO-LUMO energies play in predicting chemical reactivity?

HOMO-LUMO gaps () determine electrophilic/nucleophilic behavior. A narrow gap ( eV) suggests high reactivity. Global reactivity descriptors (chemical potential , hardness ) are derived via:

where (ionization potential) and (electron affinity) are calculated from HOMO-LUMO energies. These parameters guide functionalization strategies (e.g., bromination at electron-rich sites) .

Q. How can catalytic methods improve synthetic efficiency?

Transition-metal catalysts (e.g., Pd, Rh) enable C-C bond formation under mild conditions. For example, palladium-catalyzed coupling could introduce aryl groups at the α-position, reducing reaction time from 24 hours to <6 hours. Silver-mediated silylene transfer reactions (as in silacyclopropane systems) may also stabilize intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting UV-Vis and DFT results for λmax\lambda_{\text{max}}λmax?

Discrepancies often stem from solvent effects (polarity, pH) or approximations in DFT functionals. For instance, CAM-B3LYP accounts for solvent polarization, improving alignment with experimental . Calibration using reference compounds (e.g., chalcone derivatives with known spectra) is recommended .

Q. Why do antimicrobial results vary across studies despite similar structures?

Variations arise from:

- Microbial resistance profiles : Methoxy groups enhance lipophilicity but may reduce permeability in resistant strains.

- Assay sensitivity : Broth microdilution (MIC) vs. agar diffusion (zone of inhibition).

- Structural modifications : Adding electron-withdrawing groups (e.g., -NO) at the 4-position increases activity against fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.